Ophioglonol
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Overview
Description
Ophioglonol is a hydroxy homoflavonoid that is 2-phenyl-4H-chromen-4-one substituted by hydroxy groups at positions 5, 7, 3' and 4' and a hydroxymethyl group at position 3. It is isolated from the whole plant of Ophioglossum pedunculosum. It has a role as a plant metabolite.
Scientific Research Applications
Homoflavonoids from Ophioglossum Petiolatum
Research on Ophioglossum petiolatum, a species related to Ophioglonol, has identified several homoflavonoids, including this compound itself. These compounds exhibit slight anti-HBV (Hepatitis B virus) surface antigen activity, suggesting potential antiviral applications (Lin et al., 2005).
Ophiopogon Japonicus: A Review
Though not directly about this compound, research on Ophiopogon japonicus highlights the importance of homoisoflavonoids (a category to which this compound belongs) in traditional medicine. These compounds contribute to the plant's broad pharmacological activities, including anti-inflammatory, anticancer, and anti-diabetes effects (Chen et al., 2016).
Ophiopogonin D in Cardiovascular Therapy
Research into Ophiopogonin D, another compound closely related to this compound, demonstrates its potential in preventing H2O2-induced injury in vascular endothelial cells. This highlights a possible application of this compound-related compounds in cardiovascular disease treatment (Qian et al., 2010).
Flavonoids of Ophioglossum Thermale
A study on Ophioglossum thermale, which directly mentions this compound, isolated various flavonoids, including this compound. These compounds are integral to understanding the pharmacological potential of the plant in traditional and modern medicine (Hu et al., 2016).
Peroxy Fatty Acids with Antibacterial Activity
Research on Ophioglossum thermale also led to the discovery of new peroxy fatty acids, alongside known compounds like this compound. This study indicates that this compound and related compounds could have antibacterial applications, contributing to the plant's medicinal value (Dong et al., 2016).
Properties
Molecular Formula |
C16H12O7 |
---|---|
Molecular Weight |
316.26 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(hydroxymethyl)chromen-4-one |
InChI |
InChI=1S/C16H12O7/c17-6-9-15(22)14-12(21)4-8(18)5-13(14)23-16(9)7-1-2-10(19)11(20)3-7/h1-5,17-21H,6H2 |
InChI Key |
NWYYMLNNXGJOKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)CO)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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